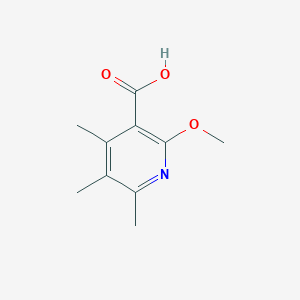

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 2-methoxy-4,5,6-trimethylnicotinic acid . This compound is a derivative of nicotinic acid and features a pyridine ring substituted with methoxy and methyl groups.

Méthodes De Préparation

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative.

Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring.

Methylation: Addition of methyl groups at the 4, 5, and 6 positions.

Carboxylation: Introduction of the carboxylic acid group at the 3-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Des Réactions Chimiques

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Applications De Recherche Scientifique

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group plays a crucial role in its solubility and transport within biological systems .

Comparaison Avec Des Composés Similaires

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-Methoxy-3-methylpyridine-4-carboxylic acid: Differing in the position of the carboxylic acid group.

4,5,6-Trimethylpyridine-3-carboxylic acid: Lacking the methoxy group.

2-Methoxy-4,5-dimethylpyridine-3-carboxylic acid: Lacking one methyl group.

These comparisons highlight the unique structural features and reactivity of this compound .

Activité Biologique

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid (MTPCA) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

MTPCA has the molecular formula C10H13NO3 and a molecular weight of approximately 195.22 g/mol. Its structure features a pyridine ring with a methoxy group and three methyl groups, along with a carboxylic acid functional group at the 3-position. This unique configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Functional Groups | Methoxy, Carboxylic Acid |

Antimicrobial Properties

Research indicates that MTPCA exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

MTPCA has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, in a study involving breast cancer cell lines, MTPCA treatment resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

The biological activity of MTPCA is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : MTPCA may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.

- Receptor Interaction : The compound can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Case Studies

- Antibacterial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that MTPCA inhibited the growth of multidrug-resistant E. coli strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for resistant infections.

- Anticancer Research : In a controlled experiment on human breast cancer cells (MCF-7), MTPCA was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Applications in Medicinal Chemistry

MTPCA is being explored as a lead compound in drug development due to its diverse biological activities. Its ability to act as an enzyme inhibitor makes it a candidate for further modifications aimed at enhancing potency and selectivity against specific targets.

Propriétés

IUPAC Name |

2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-5-6(2)8(10(12)13)9(14-4)11-7(5)3/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICDQEMGNLBKTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.